molecular formula C11H16N2O3S B12637146 Methanesulfonamide, N-[4-(1-aminocyclopropyl)-2-methoxyphenyl]-

Methanesulfonamide, N-[4-(1-aminocyclopropyl)-2-methoxyphenyl]-

Cat. No.: B12637146
M. Wt: 256.32 g/mol
InChI Key: FTCOJUCUCXVWJV-UHFFFAOYSA-N
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Description

Methanesulfonamide, N-[4-(1-aminocyclopropyl)-2-methoxyphenyl]- is a chemical compound with the molecular formula C10H14N2O2S. It is known for its unique structure, which includes a methanesulfonamide group and a cyclopropylamine moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methanesulfonamide, N-[4-(1-aminocyclopropyl)-2-methoxyphenyl]- typically involves the reaction of 4-(1-aminocyclopropyl)-2-methoxyphenylamine with methanesulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a temperature range of 0-5°C to control the exothermic nature of the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

Methanesulfonamide, N-[4-(1-aminocyclopropyl)-2-methoxyphenyl]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The methanesulfonamide group can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives of the methanesulfonamide group.

    Reduction: Reduced forms of the compound, often leading to the formation of amines.

    Substitution: Substituted products where the methanesulfonamide group is replaced by the nucleophile.

Scientific Research Applications

Methanesulfonamide, N-[4-(1-aminocyclopropyl)-2-methoxyphenyl]- has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes

Mechanism of Action

The mechanism of action of Methanesulfonamide, N-[4-(1-aminocyclopropyl)-2-methoxyphenyl]- involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • Methanesulfonamide, N-[4-(1-aminocyclopropyl)phenyl]-
  • Methanesulfonamide, N-[4-(1-aminocyclopropyl)-2-chlorophenyl]-
  • Methanesulfonamide, N-[4-(1-aminocyclopropyl)-2-fluorophenyl]-

Uniqueness

Methanesulfonamide, N-[4-(1-aminocyclopropyl)-2-methoxyphenyl]- stands out due to its methoxy group, which can influence its chemical reactivity and biological activity. This unique structural feature may confer distinct properties compared to its analogs, making it a valuable compound for specific research and industrial applications .

Properties

Molecular Formula

C11H16N2O3S

Molecular Weight

256.32 g/mol

IUPAC Name

N-[4-(1-aminocyclopropyl)-2-methoxyphenyl]methanesulfonamide

InChI

InChI=1S/C11H16N2O3S/c1-16-10-7-8(11(12)5-6-11)3-4-9(10)13-17(2,14)15/h3-4,7,13H,5-6,12H2,1-2H3

InChI Key

FTCOJUCUCXVWJV-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)C2(CC2)N)NS(=O)(=O)C

Origin of Product

United States

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